2-Bromo-4-(bromomethyl)benzonitrile

Übersicht

Beschreibung

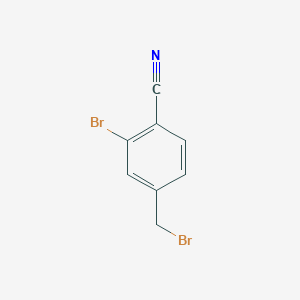

2-Bromo-4-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 2 and 4 positions and a bromomethyl group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-4-(bromomethyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 4-methylbenzonitrile. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(bromomethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: It can react with compounds like homophthalic anhydride to form complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Condensation Reactions: Reagents such as potassium hydroxide (KOH) are used, and reactions are conducted under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Condensation Reactions: Products include complex heterocyclic compounds like indenoisoquinolines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-4-(bromomethyl)benzonitrile serves as a crucial intermediate in organic synthesis. Its dual bromination and nitrile group enhance its reactivity, making it valuable for various synthetic applications.

- Synthesis of Benzonitriles : It is employed in the preparation of substituted benzonitriles through reactions with other compounds. For instance, it has been used to synthesize tautomeric thienopyrimidoisoindolones from methyl 3-aminothiophene-2-carboxylate, showcasing its utility in creating complex structures (Kysil et al., 2008).

- Photochemical Bromination : A notable application includes its use in photochemical bromination processes, achieving high product purity (above 99%) and decent yields (68.6%) for derivatives like 4-bromomethyl-benzonitrile (Teng Jun-jiang, 2008).

Structural and Molecular Studies

The compound has been pivotal in structural elucidation and molecular studies.

- Formation of Ligands : In a study by Bera et al. (2021), the reaction of 4-(2-bromoacetyl)benzonitrile with 2-benzoylpyridine thiosemicarbazone produced a tridentate NNN ligand with potential anticancer properties.

- Crystal Structure Analysis : The crystal structure of a compound synthesized from 4-(bromomethyl)benzonitrile and pentaerythritol revealed significant intermolecular hydrogen-bonding interactions, contributing to the understanding of molecular interactions (Xiao & Zhao, 2008).

Quantum Chemical Studies

Quantum chemical methods have been applied to study the vibrational spectra of related compounds.

- Vibrational Spectra Analysis : Research utilizing density functional theory has provided insights into the fundamental vibrational frequencies of 4-bromo benzonitrile, enhancing the understanding of molecular behaviors and interactions (Krishnakumar et al., 2009).

Environmental Chemistry

The compound plays a role in environmental chemistry, particularly concerning the degradation of herbicides.

- Microbial Degradation Studies : Research focusing on benzonitrile herbicides highlighted the environmental fate and degradation pathways relevant to groundwater contamination and pollution control (Holtze et al., 2008).

Electrochemical Studies

Electrochemical research involving bromo-substituted compounds has revealed important insights.

- Electrochemical Oxidation Processes : Studies on related compounds like 2,4-dibromoaniline have provided crucial data on their electrochemical behaviors, which are applicable in various industrial contexts (Arias & Brillas, 1985).

Catalytic Processes

The compound is also utilized in catalytic processes.

- Palladium-Catalyzed Reactions : It is involved in palladium-catalyzed cyanation reactions of aryl halides using potassium hexacyanoferrate(II), demonstrating its significance in synthesizing benzonitriles for pharmaceutical applications (Schareina et al., 2004).

Data Summary Table

| Application Area | Description | Key References |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing various compounds including tautomeric thienopyrimidoisoindolones | Kysil et al., 2008 |

| Structural Studies | Formation of ligands with potential anticancer activity | Bera et al., 2021 |

| Quantum Chemical Studies | Analysis of vibrational spectra using density functional theory | Krishnakumar et al., 2009 |

| Environmental Chemistry | Studies on microbial degradation of benzonitrile herbicides | Holtze et al., 2008 |

| Electrochemical Studies | Insights into electrochemical oxidation processes | Arias & Brillas, 1985 |

| Catalytic Processes | Involvement in palladium-catalyzed cyanation reactions | Schareina et al., 2004 |

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(bromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the bromomethyl group are reactive sites that participate in substitution and condensation reactions. These reactions often proceed through the formation of intermediates such as carbocations or carbanions, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-methylbenzonitrile: Similar structure but lacks the bromomethyl group.

4-Bromobenzonitrile: Similar structure but lacks the bromomethyl group and the second bromine atom.

2-Cyanobenzyl bromide: Similar structure but lacks the second bromine atom.

Uniqueness

2-Bromo-4-(bromomethyl)benzonitrile is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of complex organic molecules and heterocycles .

Biologische Aktivität

2-Bromo-4-(bromomethyl)benzonitrile (CAS No. 89892-38-6) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₅Br₂N

- Molecular Weight : 274.94 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures below -20°C to maintain stability .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its structural features, particularly the presence of bromine atoms which enhance its reactivity and binding affinity to various biological targets. The compound has been investigated for its potential as an inhibitor in several biological pathways:

- Anticancer Activity : Research indicates that compounds with similar brominated structures can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The presence of halogens like bromine may increase the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

- Antimicrobial Properties : Some studies suggest that brominated compounds exhibit antimicrobial activity, potentially through disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Disruption of cell membranes | |

| Enzyme Inhibition | Binding to specific enzymes |

Case Study: Anticancer Potential

A study focused on a series of brominated benzonitriles, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit angiogenesis, suggesting a dual action that could be leveraged for therapeutic purposes .

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at certain concentrations, reinforcing the hypothesis that brominated compounds can serve as effective antimicrobial agents due to their ability to disrupt bacterial cell integrity .

Eigenschaften

IUPAC Name |

2-bromo-4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVQCPSLQZIRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698898 | |

| Record name | 2-Bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-38-6 | |

| Record name | 2-Bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.